{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid
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Overview
Description
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is a compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid typically involves the coupling of a trifluoromethyl-substituted aniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the two aromatic rings . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and pyridine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules or as a probe to investigate biochemical pathways.
Medicine
Its unique structure can be exploited to design new pharmaceuticals with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets . These properties contribute to the compound’s overall biological activity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: This compound features a similar trifluoromethyl-pyridine structure but with a thioether linkage instead of an aniline moiety.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another related compound with a trifluoromethyl group attached to a pyridine ring, used in various synthetic applications.
Uniqueness
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is unique due to the presence of both an aniline and a pyridine ring in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
61494-56-2 |
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Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-5-11(8-10)19-13-9(7-12(20)21)3-2-6-18-13/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI Key |
ROAROSUNSQTJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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